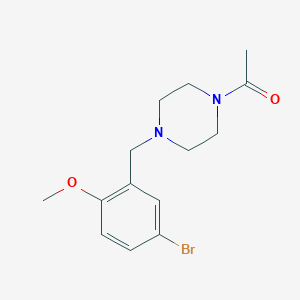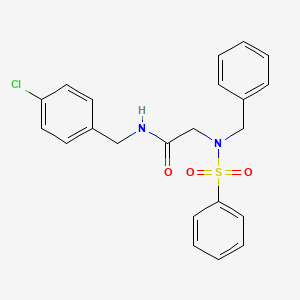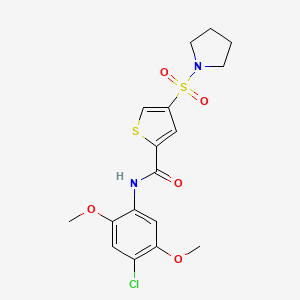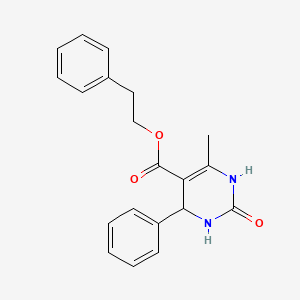
ethyl 1-(phenoxyacetyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(phenoxyacetyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate, also known as EPPC, is a compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine and agriculture. EPPC is a piperidine derivative that has a unique chemical structure, making it a promising candidate for research.
Mécanisme D'action
The mechanism of action of ethyl 1-(phenoxyacetyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins, a group of molecules that play a role in inflammation and pain. This compound has also been shown to bind to certain receptors in the body, such as the α1-adrenergic receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. In one study, this compound was shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α), in mice with induced inflammation. This compound has also been shown to reduce pain in animal models of acute and chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 1-(phenoxyacetyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate in lab experiments is its unique chemical structure, which allows for the exploration of its potential applications in various fields. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on ethyl 1-(phenoxyacetyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate. One area of interest is the development of new drugs based on the structure of this compound for the treatment of pain and inflammation. Another area of interest is the exploration of this compound's potential applications in agriculture, such as its herbicidal properties. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine and agriculture. The synthesis of this compound involves the reaction between phenoxyacetic acid and 2-phenoxyethylamine in the presence of ethyl chloroformate. This compound has been studied for its potential applications in medicine and agriculture, and has been shown to have anti-inflammatory and analgesic effects in animal models. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of ethyl 1-(phenoxyacetyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate involves the reaction between phenoxyacetic acid and 2-phenoxyethylamine in the presence of ethyl chloroformate. The reaction proceeds via an esterification process, which results in the formation of this compound. The yield of this compound can be improved by optimizing reaction conditions such as temperature, solvent, and reagent ratios.
Applications De Recherche Scientifique
Ethyl 1-(phenoxyacetyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been studied for its potential applications in various fields such as medicine and agriculture. In medicine, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In agriculture, this compound has been studied for its herbicidal properties, which can be used to control weeds in crops.
Propriétés
IUPAC Name |
ethyl 1-(2-phenoxyacetyl)-4-(2-phenoxyethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5/c1-2-28-23(27)24(15-18-29-20-9-5-3-6-10-20)13-16-25(17-14-24)22(26)19-30-21-11-7-4-8-12-21/h3-12H,2,13-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHAPTSJFYFYDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)COC2=CC=CC=C2)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide](/img/structure/B5123648.png)
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B5123654.png)
![ethyl 8-bromo-2-[(dimethylamino)methyl]-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate hydrochloride](/img/structure/B5123659.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(isobutylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5123670.png)
![N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B5123681.png)
![6-{[(4-methoxyphenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5123683.png)
![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5123702.png)




![7,8-dimethyl-2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5123736.png)
